

Aplysamine-1: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Aplysamine-1

Cat. No.: B1665143

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Abstract

Aplysamine-1, a brominated tyrosine-derived alkaloid isolated from marine sponges of the Pseudoceratina genus, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding its chemical structure and stereochemical properties. While the planar structure of **Aplysamine-1** is well-established, its three-dimensional arrangement remains to be elucidated. This document summarizes the available spectroscopic data, details a generalized experimental protocol for its isolation and structural characterization, and provides visual representations of the experimental workflow. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, marine biotechnology, and drug discovery.

Chemical Structure

Aplysamine-1 is a secondary metabolite characterized by a dibrominated phenolic core ether-linked to a dimethylaminopropoxy chain and bearing a dimethylaminoethyl substituent on the aromatic ring.

Systematic Name: 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine[1]

Table 1: Chemical and Physical Properties of **Aplysamine-1**^[1]

Property	Value
Molecular Formula	C ₁₅ H ₂₄ Br ₂ N ₂ O
Molecular Weight	408.17 g/mol
Exact Mass	406.02554 Da
InChI	InChI=1S/C15H24Br2N2O/c1-18(2)7-5-9-20-15-13(16)10-12(11-14(15)17)6-8-19(3)4/h10-11H,5-9H2,1-4H3
InChIKey	LWENJEAGCYZCBC-UHFFFAOYSA-N
SMILES	<chem>CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br</chem>

Stereochemistry

A critical aspect of any natural product's characterization is the determination of its stereochemistry, as this profoundly influences its biological activity. Based on the established planar structure of **Aplysamine-1**, there are no apparent chiral centers (a carbon atom attached to four different substituent groups). The molecule is composed of a symmetrical dibromophenoxy ring and two flexible side chains. The absence of stereogenic centers suggests that **Aplysamine-1** is likely an achiral molecule.

To date, the scientific literature has not reported any stereochemical studies on **Aplysamine-1**, such as chiral separation or analysis of optical activity. Therefore, it is presumed to exist as a single, achiral compound.

Spectroscopic Data

The structural elucidation of **Aplysamine-1**, like other marine natural products, relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For **Aplysamine-1**, HRMS would confirm the molecular formula $C_{15}H_{24}Br_2N_2O$. Tandem Mass Spectrometry (MS/MS) provides valuable information about the molecule's fragmentation pattern, which aids in confirming its structural connectivity. The fragmentation of **Aplysamine-1** has been analyzed, providing insights into its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule. While a specific, published table of 1H and ^{13}C NMR data for **Aplysamine-1** is not readily available in the current literature, data for closely related bromotyrosine alkaloids, such as Aplysamine-2, have been reported.[2] These data can serve as a valuable reference for the tentative assignment of chemical shifts for **Aplysamine-1**.

Table 2: Predicted 1H and ^{13}C NMR Chemical Shifts for **Aplysamine-1** (based on related compounds and general chemical shift principles)

Position	Predicted ^{13}C Shift (ppm)	Predicted 1H Shift (ppm)
1	~152	-
2, 6	~118	7.4 (s, 2H)
3, 5	~135	-
4	~130	-
7	~35	2.8 (t, 2H)
8	~60	2.5 (t, 2H)
9, 10	~45	2.3 (s, 6H)
1'	~68	4.1 (t, 2H)
2'	~28	2.1 (m, 2H)
3'	~58	2.6 (t, 2H)
4', 5'	~45	2.4 (s, 6H)

Note: These are predicted values and require experimental verification.

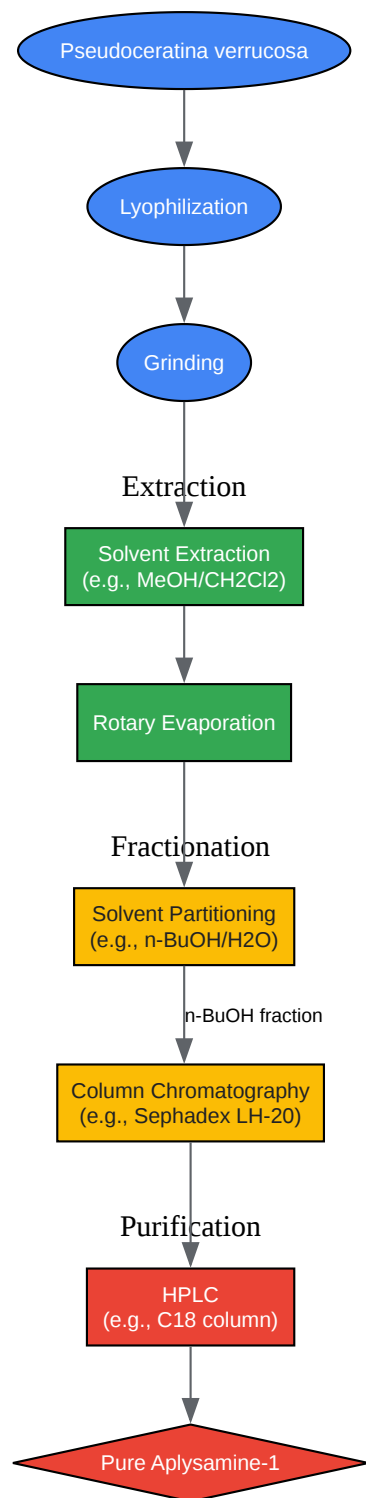
Experimental Protocols

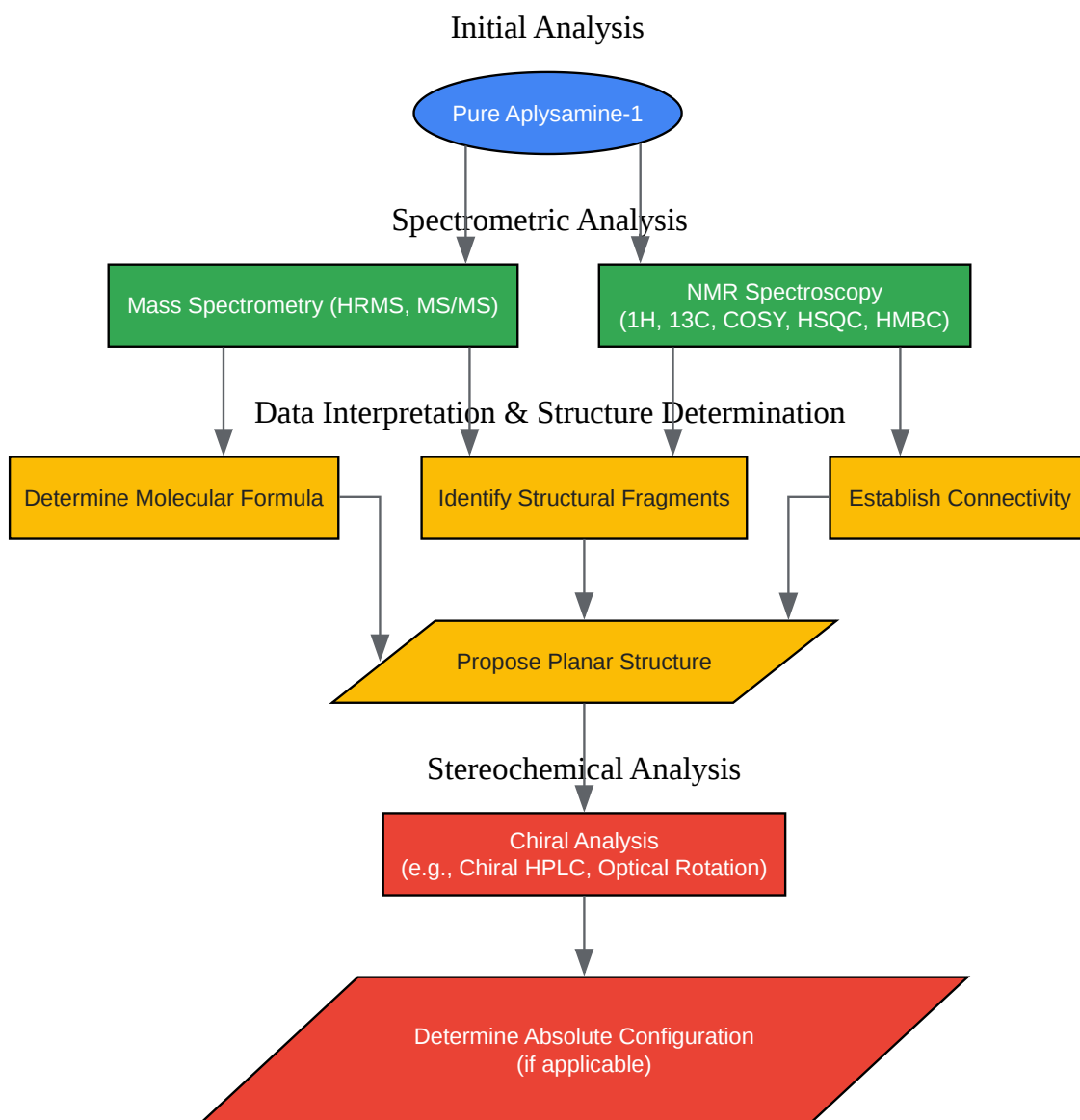
The isolation and structural elucidation of **Aplysamine-1** from its natural source, the marine sponge *Pseudoceratina verrucosa*, involves a multi-step process.^{[3][4]}

Isolation and Purification of Aplysamine-1

The following diagram outlines a typical workflow for the isolation and purification of **Aplysamine-1**.

Sample Collection & Preparation





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